![molecular formula C14H10BrN3O B14621210 7-Bromo-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one CAS No. 57059-41-3](/img/structure/B14621210.png)
7-Bromo-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one is a heterocyclic compound that belongs to the class of benzodiazepines. It is characterized by a pyrido[3,2-e][1,4]diazepin-2-one core structure with a bromine atom at the 7th position and a phenyl group at the 5th position. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the thermolysis of the syn-4-phenylsemicarbazone of 2-aminobenzophenone . The reaction conditions often require elevated temperatures and the presence of specific catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.
Applications De Recherche Scientifique
7-Bromo-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Mécanisme D'action
The mechanism of action of 7-Bromo-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one involves its interaction with specific molecular targets in the brain. Like other benzodiazepines, it enhances the activity of the neurotransmitter gamma-aminobutyric acid (GABA) by binding to GABA receptors. This results in increased inhibitory effects in the central nervous system, leading to its anxiolytic and sedative properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative effects.
Alprazolam: Another benzodiazepine used for its anxiolytic properties.
Lorazepam: Known for its use in treating anxiety disorders.
Uniqueness
7-Bromo-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines. Its bromine atom at the 7th position and the pyrido[3,2-e][1,4]diazepin-2-one core structure differentiate it from other compounds in the same class .
Propriétés
Numéro CAS |
57059-41-3 |
|---|---|
Formule moléculaire |
C14H10BrN3O |
Poids moléculaire |
316.15 g/mol |
Nom IUPAC |
7-bromo-5-phenyl-1,3-dihydropyrido[3,2-e][1,4]diazepin-2-one |
InChI |
InChI=1S/C14H10BrN3O/c15-11-7-6-10-14(18-11)13(16-8-12(19)17-10)9-4-2-1-3-5-9/h1-7H,8H2,(H,17,19) |
Clé InChI |
DALGQOWUROWOPK-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)NC2=C(C(=N1)C3=CC=CC=C3)N=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Amino(ethoxy)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B14621156.png)
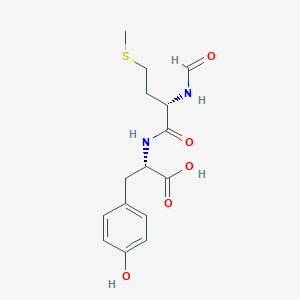
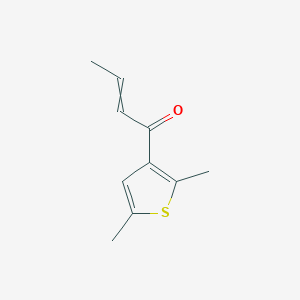
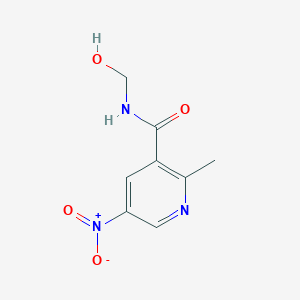
![3,6,8-Trimethyl-4-oxo-4lambda~5~-pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B14621175.png)
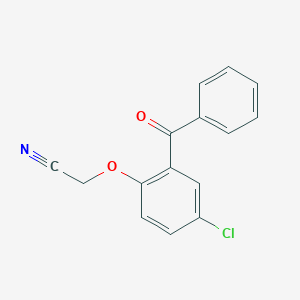
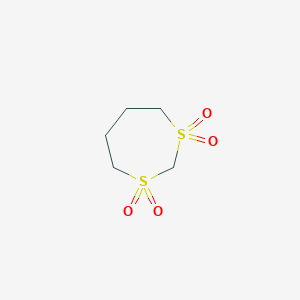
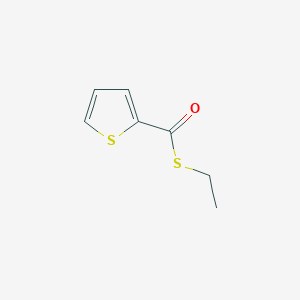
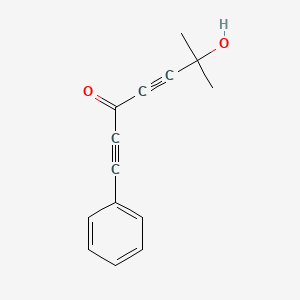
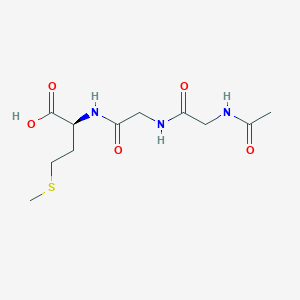
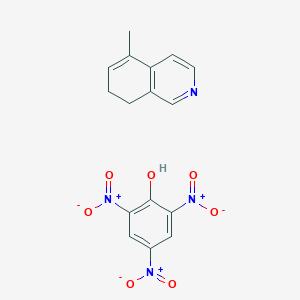
![3-[2-(4-Hydroxyphenyl)ethyl]benzene-1,2-diol](/img/structure/B14621212.png)
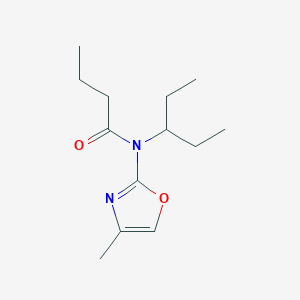
methyl}phosphonic acid](/img/structure/B14621215.png)
